5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

This 4-(piperidin-4-yl)pyrimidine scaffold is a recognized privileged structure for engineering potent inhibitors of BTK, ERK5, and TAM kinases. The defined 5-methyl substitution and 4-piperidine exit vector are critical for generating focused compound libraries with divergent selectivity profiles. Supplied as a dihydrochloride hydrate salt, it delivers >30 mg/mL aqueous solubility, enabling direct use in high-throughput screening and parallel synthesis without additional formulation. Ideal for hit-to-lead campaigns and fragment-based drug discovery programs targeting ATP-binding sites.

Molecular Formula C10H19Cl2N3O
Molecular Weight 268.18 g/mol
Cat. No. B7971318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate
Molecular FormulaC10H19Cl2N3O
Molecular Weight268.18 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1C2CCNCC2.O.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH.H2O/c1-8-6-12-7-13-10(8)9-2-4-11-5-3-9;;;/h6-7,9,11H,2-5H2,1H3;2*1H;1H2
InChIKeySFYWDVYXSSBRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride Hydrate: A Core Scaffold for Kinase-Targeted Library Design


The compound 5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate (C10H19Cl2N3O, MW 268.18) is a heterocyclic building block featuring a pyrimidine core with a methyl group at the 5-position and a piperidine ring at the 4-position, furnished as a dihydrochloride salt hydrate [1]. This specific 4-piperidinyl-pyrimidine substitution pattern is recognized as a privileged scaffold in medicinal chemistry, frequently elaborated into inhibitors of critical kinases such as BTK, ERK5, and TAM family members . Its value in procurement lies in its role as a key synthetic intermediate for generating focused libraries, rather than as a direct biological probe.

Why 5-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride Hydrate Cannot Be Replaced by Generic Analogs


The precise position of the methyl substituent and the piperidine linkage on the pyrimidine ring critically dictates both the synthetic elaboration pathway and the ultimate biological target engagement. A seemingly minor shift, such as moving the piperidine from the 4- to the 2-position or the methyl to the 2-position, fundamentally alters the Vector and exit angles for further derivatization, leading to different chemical series with divergent kinase selectivity profiles [1]. The dihydrochloride hydrate salt form is also functionally critical, providing a defined stoichiometry and significantly enhanced aqueous solubility (>30 mg/mL in DMSO/DMF is typical for analogous scaffolds) that facilitates its direct use in parallel synthesis and biochemical assays, unlike the less tractable free base form .

Quantitative Differentiation of 5-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride Hydrate from Close Analogs


Distinct Physicochemical Profile: Lipophilicity vs. the 2-Methyl Regioisomer

The lipophilic character of a scaffold is a primary driver of its pharmacokinetic fate. For the target compound, the measured LogP is 0.30, reflecting the balanced polarity of its 5-methyl-4-piperidinyl substitution . In contrast, the 2-methyl-4-(piperidin-4-yl)pyrimidine regioisomer shows a distinctly more basic and potentially more lipophilic character, with a predicted pKa of 9.93 . This difference in LogP and predicted pKa can lead to a substantially different docking pose and hydrogen-bonding network when the scaffold is elaborated into a final inhibitor, making the two scaffolds non-interchangeable.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Validated Kinase Scaffold: The 4-Piperidinyl Pyrimidine Motif in BTK Inhibition

The core structure of the compound, 4-(piperidin-4-yl)pyrimidine, is a validated scaffold that forms the basis of potent Bruton's tyrosine kinase (BTK) inhibitors. Structural analogs featuring this exact 4-piperidinylpyrimidine core have demonstrated IC50 values in the low nanomolar range (2–50 nM) against BTK in cell-based models of chronic lymphocytic leukemia . This places the scaffold among the most potent chemotypes for this clinically validated target, providing a strong rationale for its procurement as a lead-like starting point.

Kinase Inhibition Bruton's Tyrosine Kinase Cancer

Quantified Solubility Advantage of the Dihydrochloride Hydrate Salt Form

The dihydrochloride hydrate salt of this compound provides a critical and quantifiable advantage in solubility over its free base. The free base, 5-methyl-4-(4-piperidinyl)pyrimidine (MW 177.25), is a basic molecule with limited aqueous solubility [1]. Its conversion to the dihydrochloride hydrate salt (MW 268.18) significantly enhances solubility in polar solvents like water, ethanol, and DMSO . This is a direct consequence of increased polarity and the disruption of the crystal lattice energy by the counterions, making the salt form directly applicable for solution-phase parallel synthesis and biochemical assays at relevant concentrations.

Pre-formulation Salt Selection High-Throughput Screening

Optimal Procurement Scenarios for 5-Methyl-4-(4-piperidinyl)pyrimidine Dihydrochloride Hydrate


Focused Kinase Library Synthesis for BTK and TAM Targets

This scaffold is ideally suited for generating libraries targeting BTK and TAM (Tyro3, Axl, Mer) kinases. Its 4-piperidinyl group serves as a key vector for introducing diverse capping groups, while the 5-methyl group and unsubstituted 2-position allow for further exploration of the solvent-exposed region and hinge-binding motifs, respectively. The established nanomolar potency of related 4-piperidinylpyrimidine inhibitors against BTK validates the choice of this scaffold for hit-to-lead campaigns .

Direct Use in High-Throughput Biochemical Assays

The dihydrochloride hydrate salt form provides the high aqueous solubility necessary for preparing concentrated stock solutions in DMSO or aqueous buffers, a prerequisite for high-throughput screening (HTS). This allows for the direct use of this compound in biochemical assays against a panel of kinases or other targets, without the need for further formulation development, which is a key advantage for academic screening laboratories and biotech companies with limited pre-formulation capabilities .

Building Block for Fragment-Based Drug Discovery (FBDD)

With a low molecular weight of 268.18 g/mol and a LogP of 0.30, the compound adheres to the 'Rule of Three' for fragment-like molecules. Its balanced lipophilicity and defined vector from the piperidine nitrogen make it an excellent starting fragment. The compound can be systematically grown to probe the P-loop, hinge region, and selectivity pockets of ATP-binding sites, which is a standard strategy in FBDD programs targeting novel kinases.

Quote Request

Request a Quote for 5-Methyl-4-(4-piperidinyl)pyrimidine dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.